molecular formula C20H28N2O8Pt B1149679 TRK 710 CAS No. 173903-27-0

TRK 710

Cat. No.: B1149679
CAS No.: 173903-27-0
M. Wt: 619.5 g/mol
InChI Key: JSEUNYAKBKVVLC-PCJREDRESA-L
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Description

TRK 710 (also spelled TRK-710) is a platinum-based anticancer agent developed as an analog of cisplatin. It was investigated for its efficacy and safety profile in preclinical and clinical settings. Unlike later-generation TRK inhibitors (e.g., larotrectinib, entrectinib), which target tropomyosin receptor kinase (TRK) fusion proteins in cancers, this compound belongs to the platinum chemotherapy class, sharing structural and mechanistic similarities with cisplatin. Its development aimed to address limitations of cisplatin, such as nephrotoxicity and resistance, while maintaining antitumor activity .

Properties

CAS No.

173903-27-0

Molecular Formula

C20H28N2O8Pt

Molecular Weight

619.5 g/mol

IUPAC Name

(2S)-4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;(1R,2R)-cyclohexane-1,2-diamine;platinum(2+)

InChI

InChI=1S/2C7H8O4.C6H14N2.Pt/c2*1-3(8)5-6(9)4(2)11-7(5)10;7-5-3-1-2-4-6(5)8;/h2*4,9H,1-2H3;5-6H,1-4,7-8H2;/q;;;+2/p-2/t2*4-;5-,6-;/m001./s1

InChI Key

JSEUNYAKBKVVLC-PCJREDRESA-L

Isomeric SMILES

C[C@H]1C(=C(C(=O)O1)C(=O)C)[O-].C[C@H]1C(=C(C(=O)O1)C(=O)C)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2]

Canonical SMILES

CC1C(=C(C(=O)O1)C(=O)C)[O-].CC1C(=C(C(=O)O1)C(=O)C)[O-].C1CCC(C(C1)N)N.[Pt+2]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: TRK-710 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to obtain the final TRK-710 compound. These intermediates include 3-oxochola-1,4,6-triene-24-oic acid methyl ester, 1alpha,2alpha-epoxide, and 1alpha,3beta-diacetoxy-5-cholen-24-ol .

Scientific Research Applications

Mechanism of Action

TRK-710 exerts its effects by inhibiting bacterial DNA gyrase, DNA topoisomerase I, and topoisomerase II . These enzymes are crucial for DNA replication and transcription, and their inhibition leads to the disruption of these processes, ultimately causing cell death. The compound’s molecular targets include the active sites of these enzymes, where it binds and prevents their normal function .

Comparison with Similar Compounds

Comparison with Similar Platinum-Based Compounds

TRK 710 has been directly compared to cisplatin in preclinical studies. Key findings from these comparisons are summarized below:

Table 1: Preclinical Comparison of this compound and Cisplatin

Parameter This compound Cisplatin Reference
Platinum concentration in perilymph 1/7th of cisplatin levels 1h post-dose Higher perilymph accumulation
Ototoxicity (hearing impairment) Dose-dependent N1 threshold elevation Similar N1 threshold elevation
Cochlear hair cell damage Comparable outer hair cell loss (basal turn) Similar morphological damage
Nephrotoxicity Lesser severity Significant nephrotoxicity
Myelosuppression Reduced bone marrow toxicity Severe myelosuppression
Activity against cisplatin-resistant tumors Effective Limited efficacy

Key Findings:

Pharmacokinetics : this compound demonstrates reduced accumulation in the perilymph compared to cisplatin, suggesting a theoretically lower risk of ototoxicity. However, hearing impairment and cochlear damage were observed to be dose-dependent and comparable to cisplatin, indicating that ototoxicity remains a critical concern .

Mechanistic and Clinical Implications

  • Mechanism of Action : Like cisplatin, this compound likely exerts its anticancer effects through DNA crosslinking, disrupting replication and transcription in rapidly dividing cancer cells. However, its structural modifications may alter DNA-binding kinetics or cellular uptake, contributing to its distinct safety and resistance profiles .
  • Clinical Relevance : Despite its advantages in reducing nephrotoxicity and myelosuppression, this compound’s ototoxicity profile mirrors cisplatin, necessitating careful monitoring in clinical use. Its efficacy in cisplatin-resistant models positions it as a candidate for refractory cancers, but further clinical validation is required .

Q & A

Q. How do researchers optimize this compound dosing regimens in early-phase trials while minimizing toxicity?

  • Methodological Answer : Implement Bayesian adaptive trial designs to dynamically adjust doses based on real-time PK/PD and toxicity data. Use preclinical data from multiple species (e.g., murine, canine) to model safe starting doses. Incorporate biomarkers (e.g., TRK phosphorylation levels) as surrogate endpoints for efficacy .

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